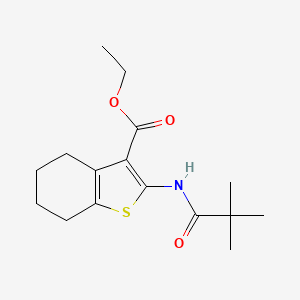

Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a pivalamido (2,2-dimethylpropanamido) group at position 2 and an ethyl ester at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives, such as donepezil analogs () and anti-HIV candidates (). The compound’s synthesis typically involves acylation of an ethyl 2-amino-tetrahydrobenzothiophene-3-carboxylate precursor, as seen in related analogs ().

Properties

IUPAC Name |

ethyl 2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-5-20-14(18)12-10-8-6-7-9-11(10)21-13(12)17-15(19)16(2,3)4/h5-9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNQKZMGGGDNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

Introduction of the Ethyl Ester Group: The ethyl ester group is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.

Attachment of the Dimethylpropanamido Group: This step involves the reaction of the benzothiophene derivative with 2,2-dimethylpropanamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula and features a benzothiophene core, which is known for its diverse chemical properties. The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving thiophene derivatives.

- Amide Linkage Formation : The amide bond is created by reacting a benzothiophene derivative with 2,2-dimethylpropanoyl chloride in the presence of a base.

- Esterification : The carboxylic acid group undergoes esterification with ethanol to yield the final product.

Medicinal Chemistry

Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is being investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways related to apoptosis and cell cycle regulation.

- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for developing new antibiotics .

Chemical Biology

The compound's unique structure allows it to act as a building block in synthesizing more complex molecules. It is utilized in:

- Drug Discovery : The compound has been included in screening libraries for identifying new drug candidates due to its structural novelty and potential biological activity .

- Allosteric Inhibition Studies : Benzothiophene derivatives have been shown to act as allosteric inhibitors of certain enzymes, which could lead to new treatments for metabolic diseases .

Material Science

The properties of this compound make it useful in developing specialty chemicals and materials:

- Polymer Chemistry : It can be employed as a precursor for synthesizing polymers with specific functionalities due to its reactive groups .

- Coatings and Additives : Its unique chemical properties may enhance the performance of coatings and additives used in various industrial applications.

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations. Further mechanistic studies revealed that it induces apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it possessed notable antibacterial activity, particularly against resistant strains. This highlights its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in the amide substituent at position 2 and modifications to the tetrahydrobenzothiophene core. Selected examples include:

Key Observations :

- Polarity : The 4-hydroxyphenyl analog () exhibits higher polarity due to the hydroxyl group, contrasting with the lipophilic tert-pentyl derivative ().

- Synthetic Yields : Yields vary significantly (22–96%) depending on the substituent’s steric bulk and reaction conditions.

- Crystallography : Intramolecular hydrogen bonding (e.g., S(6) motif in ) stabilizes planar conformations, while bulky groups like tert-pentyl induce disorder in crystal packing .

Physicochemical Properties

- Lipophilicity: Computed XLogP3 values range from 4.9 () for furan-containing analogs to >5.1 for cyano-substituted derivatives (), indicating enhanced membrane permeability for drug design.

- Hydrogen Bonding: The pivalamido group in the target compound reduces hydrogen-bond donor capacity (1 donor) compared to analogs with hydroxyl or cyano groups ().

Crystallographic and Computational Analysis

- Crystal Packing : The benzamido analog () forms planar heterocyclic and phenyl rings with a dihedral angle of 8.13°, while pyridine-4-carboxamido derivatives exhibit similar planarity ().

- Disorder in Crystals : Bulky substituents (e.g., tert-pentyl in ) induce positional disorder in cyclohexene rings, resolved using SHELXL refinement ().

Biological Activity

Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzothiophene core with a carboxylate and amido substituent that may contribute to its biological properties.

1. Analgesic Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant analgesic effects. The analgesic activity was assessed using the "hot plate" method on mice, revealing that certain derivatives surpassed the efficacy of standard analgesics like metamizole .

| Compound | Analgesic Activity (Hot Plate Method) |

|---|---|

| This compound | Moderate |

| Metamizole | High |

2. Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. It has shown selective cytotoxicity against specific cancer cell lines such as A549 (lung carcinoma) and HeLa (cervix carcinoma). The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis in rapidly dividing cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Tubulin Inhibition |

| HeLa | 15 | Apoptosis Induction |

3. Enzyme Inhibition

Research has suggested that the compound may act as an enzyme inhibitor, which can disrupt various metabolic pathways in tumor cells. This property could enhance its therapeutic potential against resistant cancer strains .

Case Study 1: Cytotoxicity Evaluation

A study conducted on A549 and HeLa cell lines demonstrated that the compound exhibited a dose-dependent cytotoxic effect. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound.

Findings:

- At concentrations above 5 µM, significant reductions in cell viability were observed.

- The compound localized within the Golgi apparatus, indicating a targeted mechanism for cytotoxicity.

Case Study 2: Analgesic Efficacy in Animal Models

In vivo studies on mice indicated that the compound provided significant pain relief compared to control groups. The analgesic effect was assessed through behavioral responses to thermal stimuli.

Results:

- Mice treated with the compound displayed a marked increase in latency times on the hot plate test.

- The analgesic effect lasted for several hours post-administration.

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

Methodological Answer:

The compound is typically synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 2,2-dimethylpropanoyl chloride. Key steps include:

- Reaction Conditions: Refluxing in chloroform for 9 hours under anhydrous conditions .

- Workup: Solvent removal followed by recrystallization from ethanol to obtain pure crystals.

- Yield Optimization: Yields range from 60% to 63% depending on the substituent and reaction scale .

| Substituent | Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| Benzamido | Benzoyl chloride | Chloroform | 9 h | 60% |

| Acetamido | Acetyl chloride | Ethanol | Not reported | 61% |

Basic: How is crystallographic refinement performed for this compound?

Methodological Answer:

Crystal structures are refined using SHELXL97/2018 with anisotropic displacement parameters for non-H atoms. Key steps include:

- Disorder Handling: Disordered methylene groups (e.g., in cyclohexene rings) are modeled with split positions and refined using the EADP (Equal Anisotropic Displacement Parameters) instruction .

- Hydrogen Placement: H-atoms are positioned geometrically and refined using a riding model (N–H = 0.86 Å, C–H = 0.93–0.97 Å) .

- Software: WinGX and ORTEP-3 are used for visualization and validation .

Advanced: How are intramolecular hydrogen bonding patterns analyzed in its crystal structure?

Methodological Answer:

Hydrogen bonding motifs (e.g., S(6) ring patterns) are identified via graph-set analysis (Bernstein et al., 1995) using crystallographic

- N–H···O Bonds: Observed in the title compound with D–H···A distances of 2.08–2.12 Å and angles > 150° .

- Software Tools: PLATON or Mercury are used to calculate dihedral angles between aromatic/heterocyclic rings and validate hydrogen bond geometry .

- Significance: These interactions stabilize molecular conformation and influence packing efficiency .

Advanced: How do researchers resolve contradictions in crystallographic disorder modeling?

Methodological Answer:

Disordered regions (e.g., cyclohexene methylene groups) are addressed by:

- Occupancy Refinement: Site occupation factors (e.g., 0.641 vs. 0.359) are adjusted iteratively to minimize residuals .

- Restraints: Distance and displacement parameter restraints are applied to prevent overfitting .

- Validation: The R-factor (<5%) and electron density maps (e.g., Δρmax < 0.15 eÅ⁻³) confirm model reliability .

Advanced: What computational tools are used to correlate structure with biological activity?

Methodological Answer:

For derivatives with reported bioactivity (e.g., antioxidant or anti-inflammatory properties):

- Docking Studies: AutoDock Vina or Schrödinger Suite assess interactions with target proteins (e.g., COX-2) .

- QSAR Models: Hammett constants or logP values predict activity trends based on substituent electronic effects .

- Validation: In vitro assays (e.g., DPPH scavenging for antioxidants) validate computational predictions .

Basic: What spectroscopic techniques confirm the compound’s purity?

Methodological Answer:

- IR Spectroscopy: Peaks at ~1647 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .

- NMR: ¹H NMR signals at δ 1.2–1.4 ppm (ethyl CH₃) and δ 4.1–4.3 ppm (ester CH₂) validate the structure .

- HPLC: Purity ≥98% is confirmed using C18 columns with acetonitrile/water mobile phases .

Advanced: How does the choice of acylating agent affect synthetic outcomes?

Methodological Answer:

Acylating agents (e.g., 2,2-dimethylpropanoyl chloride vs. benzoyl chloride) influence:

- Reactivity: Bulky groups (e.g., 2,2-dimethyl) may reduce reaction rates due to steric hindrance.

- Crystallinity: Larger substituents (e.g., benzamido) promote ordered packing, reducing disorder in crystal lattices .

- Biological Activity: Pyridine-4-carboxamido derivatives show enhanced interactions in molecular docking studies .

Basic: What databases or software are essential for crystallographic data deposition?

Methodological Answer:

- Cambridge Structural Database (CSD): Deposition via CCDC’s Mercury interface ensures compliance with IUCr standards .

- Validation Tools: CheckCIF and PLATON verify geometric outliers (e.g., bond angles, torsion flags) .

- Formatting: SHELXL-generated CIF files include disorder models and H-bond tables for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.